molecular formula C16H18OS B14031988 (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane

(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane

Cat. No.: B14031988
M. Wt: 258.4 g/mol
InChI Key: SFZXPILUTNWLHA-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a benzyloxy group attached to a dimethylphenyl ring, which is further connected to a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-(benzyloxy)-2,3-dimethylphenol with a suitable methylsulfane reagent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

(4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-(Benzyloxy)-2,3-dimethylphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The benzyloxy and dimethylphenyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methylsulfane group may also play a role in these interactions by providing additional binding sites .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

2,3-dimethyl-1-methylsulfanyl-4-phenylmethoxybenzene

InChI

InChI=1S/C16H18OS/c1-12-13(2)16(18-3)10-9-15(12)17-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3

InChI Key

SFZXPILUTNWLHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)SC)OCC2=CC=CC=C2

Origin of Product

United States

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